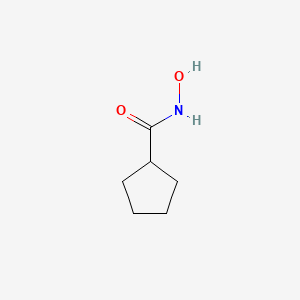N-hydroxycyclopentanecarboxamide
CAS No.: 64214-51-3
Cat. No.: VC4488198
Molecular Formula: C6H11NO2
Molecular Weight: 129.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64214-51-3 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.159 |
| IUPAC Name | N-hydroxycyclopentanecarboxamide |
| Standard InChI | InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) |
| Standard InChI Key | UJWWRLYXVMPKEU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
N-Hydroxycyclopentanecarboxamide is systematically named as cyclopentanecarboxamide substituted with a hydroxylamine group at the nitrogen position. Its IUPAC name, N-hydroxycyclopentanecarboxamide, reflects this configuration, where the cyclopentane ring is appended with a carboxamide group and a hydroxylamine moiety . The compound’s molecular structure (Fig. 1) features a five-membered cyclopentane ring, a carboxamide functional group (), and a hydroxylamine substituent (), which collectively contribute to its reactivity and biological interactions.
Molecular and Stereochemical Properties
The molecular formula corresponds to a monoisotopic mass of 129.079 Da . Stereochemical variants, such as (1S,2R)-2-hydroxycyclopentanecarboxamide and 3-hydroxycyclopentanecarboxamide (CAS 1314902-60-7), highlight the importance of stereochemistry in modulating biological activity . For instance, the (1S,2R)-isomer is synthesized via chemoenzymatic methods to achieve high stereoselectivity, underscoring the role of chiral centers in pharmacological optimization.
Table 1: Key Molecular Descriptors of N-Hydroxycyclopentanecarboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 64214-51-3 | |
| Molecular Formula | ||
| Molecular Weight | 129.16 g/mol | |
| MDL Number | MFCD09933523 | |
| SMILES | C1CC(C(C1)O)C(=O)N |
Synthesis and Manufacturing Pathways
The synthesis of N-hydroxycyclopentanecarboxamide is detailed in patent literature, particularly in methods targeting HDAC inhibitors . A representative approach involves multi-step organic transformations:
Hydrogenation-Based Debenzylation
A critical step in the synthesis involves debenzylation via hydrogenation. For example, a hydroxybenzyl intermediate is subjected to hydrogen gas in the presence of a palladium catalyst, yielding the final product . Reaction conditions typically employ solvents such as methanol or tetrahydrofuran at temperatures between 0–30°C and pressures of – Pa . This method ensures high purity and scalability, though optimization is required to minimize byproducts.
Chemoenzymatic Stereoselective Synthesis
For stereoisomers like (1S,2R)-2-hydroxycyclopentanecarboxamide, chemoenzymatic routes leverage biocatalysts to achieve enantiomeric excess. These methods often involve kinetic resolution or asymmetric catalysis, highlighting the versatility of carboxamide synthesis in targeting specific stereochemical outcomes.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly after handling |
| H319: Eye irritation | P305+P351+P338: Rinse cautiously with water |
| H335: Respiratory irritation | P261: Avoid breathing dust/fumes |
Future Directions and Research Gaps
Despite its promising scaffold, N-hydroxycyclopentanecarboxamide lacks comprehensive in vitro and in vivo data. Priority research areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume